molecular formula C23H19ClN2O B2815172 2-(2-chlorostyryl)-1-(3-methoxybenzyl)-1H-1,3-benzimidazole CAS No. 338772-09-1

2-(2-chlorostyryl)-1-(3-methoxybenzyl)-1H-1,3-benzimidazole

Cat. No.: B2815172
CAS No.: 338772-09-1
M. Wt: 374.87
InChI Key: FYQYTSLBXQHOFZ-BUHFOSPRSA-N
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Description

2-(2-chlorostyryl)-1-(3-methoxybenzyl)-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorostyryl)-1-(3-methoxybenzyl)-1H-1,3-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzimidazole precursor, 2-chlorostyrene, and 3-methoxybenzyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The benzimidazole precursor is reacted with 2-chlorostyrene under reflux conditions to form the intermediate product. This intermediate is then reacted with 3-methoxybenzyl chloride to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorostyryl)-1-(3-methoxybenzyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorostyryl)-1-(3-methoxybenzyl)-1H-1,3-benzimidazole would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorostyryl)-1H-benzimidazole
  • 1-(3-methoxybenzyl)-1H-benzimidazole
  • 2-(2-chlorostyryl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole

Comparison

Compared to these similar compounds, 2-(2-chlorostyryl)-1-(3-methoxybenzyl)-1H-1,3-benzimidazole may exhibit unique properties due to the presence of both the 2-chlorostyryl and 3-methoxybenzyl groups

Properties

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(3-methoxyphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O/c1-27-19-9-6-7-17(15-19)16-26-22-12-5-4-11-21(22)25-23(26)14-13-18-8-2-3-10-20(18)24/h2-15H,16H2,1H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQYTSLBXQHOFZ-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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